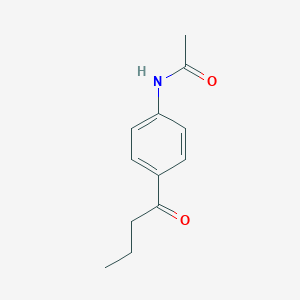

N-(4-Butyrylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

13211-00-2 |

|---|---|

Molecular Formula |

C12H15NO2 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(4-butanoylphenyl)acetamide |

InChI |

InChI=1S/C12H15NO2/c1-3-4-12(15)10-5-7-11(8-6-10)13-9(2)14/h5-8H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

NYUNVUICRAJDLH-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

Synonyms |

N-(4-butyrylphenyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Strategic Synthesis of a Key Aromatic Ketone Intermediate

An In-depth Technical Guide to the Synthesis of N-(4-Butyrylphenyl)acetamide

N-(4-butyrylphenyl)acetamide is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a butyryl group and an acetamido group in a para-substitution pattern on a benzene ring, presents a classic challenge in synthetic organic chemistry: regioselective C-C bond formation on an activated aromatic system.

This guide provides a comprehensive, field-proven pathway for the synthesis of N-(4-butyrylphenyl)acetamide. While the specified starting material is 4-aminoacetophenone, a direct and efficient conversion to the target molecule is synthetically challenging. The presence of a free amino group on 4-aminoacetophenone interferes with the necessary Lewis acid catalyst in the key acylation step, as the basic nitrogen atom complexes with the catalyst, deactivating the aromatic ring towards electrophilic substitution.[1]

Therefore, this whitepaper details a more robust and logical two-step synthetic strategy commencing from aniline. This approach involves:

-

Protection of the amino group through acetylation to form acetanilide. This crucial step moderates the reactivity of the aromatic ring and directs the subsequent electrophilic substitution.

-

Regioselective Friedel-Crafts acylation of acetanilide with butyryl chloride to introduce the butyryl group predominantly at the para position.

This methodology ensures a high-yield, high-purity synthesis, grounded in fundamental principles of physical organic chemistry and validated by established laboratory practice.

Overall Synthetic Workflow

The transformation from aniline to the target compound, N-(4-butyrylphenyl)acetamide, is a sequential process involving protection followed by functionalization. This workflow is designed to maximize yield and minimize side-product formation.

Caption: Overall two-step synthesis pathway.

Part 1: Protection of the Amino Group – Synthesis of Acetanilide

Causality and Strategic Imperative

The direct use of aniline in a Friedel-Crafts acylation is not feasible. The lone pair of electrons on the amino group makes it a potent Lewis base, which would irreversibly coordinate with the Lewis acid catalyst (e.g., AlCl₃). This not only consumes the catalyst but also places a positive charge on the nitrogen atom, transforming the activating amino group into a powerful deactivating group, thus halting the desired electrophilic aromatic substitution.[1]

Acetylation converts the highly activating -NH₂ group into the moderately activating acetamido (-NHCOCH₃) group. This modification serves two critical functions:

-

Moderates Reactivity: It reduces the nucleophilicity of the aromatic ring, preventing polysubstitution.

-

Ensures Regiocontrol: The bulky acetamido group sterically hinders the ortho positions, strongly favoring the substitution of the incoming electrophile at the para position.[2]

Experimental Protocol: Acetylation of Aniline

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride.

Materials:

-

Aniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Acetate (optional, as a buffer)

-

Distilled Water

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

Procedure:

-

In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 100 mL of distilled water.

-

To this suspension, add 5.0 mL of glacial acetic acid. Stir until the aniline has completely dissolved, forming anilinium acetate.

-

Prepare a solution of 6.5 mL of acetic anhydride in 20 mL of distilled water in a separate beaker.

-

While vigorously stirring the aniline solution, add the acetic anhydride solution in one portion.

-

Stir the mixture for 10-15 minutes. A white precipitate of acetanilide will begin to form.

-

Cool the reaction mixture in an ice bath for an additional 20 minutes to ensure complete crystallization.

-

Collect the crude acetanilide crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with two portions of cold distilled water to remove any remaining acids and unreacted aniline.

-

Purify the crude product by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath.

-

Collect the purified, needle-like crystals by vacuum filtration and dry them completely. The expected yield is typically high, often exceeding 85%.

Part 2: Friedel-Crafts Acylation of Acetanilide

Mechanism and Scientific Principles

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) for forming C-C bonds to an aromatic ring.[3][4] The reaction proceeds via a well-established mechanism:

-

Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of butyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile required for the reaction.[5]

-

Electrophilic Attack: The π-electron system of the acetanilide ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final N-(4-butyrylphenyl)acetamide product, which remains complexed to the AlCl₃.

-

Work-up: The addition of water or dilute acid hydrolyzes the aluminum complexes, liberating the final ketone product.

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of N-(4-Butyrylphenyl)acetamide

Critical Prerequisite: All glassware must be thoroughly dried, and the reaction must be conducted under strictly anhydrous conditions, as aluminum chloride reacts violently with water.

Materials:

-

Acetanilide (dried)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Butyryl Chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Disulfide (CS₂))

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

In the flask, suspend 13.5 g (0.10 mol) of dry acetanilide in 50 mL of anhydrous DCM.

-

Cool the flask in an ice-water bath. Cautiously add 32.0 g (0.24 mol) of anhydrous aluminum chloride in small portions with stirring. The mixture will become warm and may turn a dark color.

-

Once the addition of AlCl₃ is complete and the mixture has cooled, add 11.5 mL (0.11 mol) of butyryl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature of the reaction mixture below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour. Then, gently reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto a slurry of 100 g of crushed ice and 20 mL of concentrated HCl in a large beaker. This step is highly exothermic and will release HCl gas; it must be performed in a well-ventilated fume hood.

-

Stir the mixture until the ice has melted and the dark solid has decomposed. Transfer the contents to a separatory funnel.

-

Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.

-

Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the DCM solvent using a rotary evaporator.

-

The crude solid product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield pure N-(4-butyrylphenyl)acetamide.

Quantitative Data Summary

The following table outlines the typical stoichiometry and expected outcomes for the synthesis.

| Parameter | Step 1: Acetylation | Step 2: Friedel-Crafts Acylation |

| Limiting Reactant | Aniline | Acetanilide |

| Key Reagents | Acetic Anhydride | Butyryl Chloride, AlCl₃ |

| Molar Ratio | Aniline : Acetic Anhydride ≈ 1 : 1.1 | Acetanilide : Butyryl Chloride : AlCl₃ ≈ 1 : 1.1 : 2.4 |

| Solvent | Water / Acetic Acid | Dichloromethane (DCM) |

| Catalyst | (Self-catalyzed/Acid) | Aluminum Chloride (AlCl₃) |

| Temperature | Room Temp, then Ice Bath | 0-10°C, then Reflux |

| Typical Yield | >85% | 70-80% |

Trustworthiness and Validation

The integrity of this synthesis relies on careful control of reaction conditions and thorough characterization of the product.

-

In-Process Monitoring: Reaction progress can be monitored using Thin-Layer Chromatography (TLC). The disappearance of the starting material (acetanilide) and the appearance of a new, typically higher Rf spot, indicates product formation.

-

Product Characterization: The identity and purity of the final N-(4-butyrylphenyl)acetamide should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretch (~3300 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and ketone C=O stretch (~1680 cm⁻¹).

-

¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the acetamido methyl group, and the butyryl chain protons with appropriate splitting patterns and integrations.

-

References

-

Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram . (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Friedel-Crafts acylation of anilides - Sciencemadness.org . (2021). Sciencemadness.org. Retrieved February 9, 2026, from [Link]

-

Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide . (2022). Open Access Journals. Retrieved February 9, 2026, from [Link]

- CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents. (n.d.). Google Patents.

-

Why doesn't aniline respond in Friedel-Crafts reactions? - Quora . (2018). Quora. Retrieved February 9, 2026, from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed . (2020). PubMed. Retrieved February 9, 2026, from [Link]

- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents. (n.d.). Google Patents.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry . (2018). Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd . (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS . (2020). JCBPS. Retrieved February 9, 2026, from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

-

A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed Central . (2020). PubMed Central. Retrieved February 9, 2026, from [Link]

-

Experiment 1: Friedel-Crafts Acylation . (n.d.). Retrieved February 9, 2026, from [Link]

-

Synthesis of Acetanilide . (n.d.). Retrieved February 9, 2026, from [Link]

-

PRACTICAL 1: SYNTHESIS OF ACETANILIDE FROM ANILINE by Dr Keyur Bhatt at Ganpat University - YouTube . (2020). YouTube. Retrieved February 9, 2026, from [Link]

-

Friedel-Crafts Acylation - Chemistry Steps . (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-(4-Butyrylphenyl)acetamide

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for N-(4-Butyrylphenyl)acetamide (CAS: 101-56-4 analog/derivative), a critical intermediate in the synthesis of para-acyl substituted anilines. Often encountered in the development of analgesics and anti-inflammatory agents, this compound represents a classic example of a para-disubstituted benzene system containing two competing carbonyl functionalities: an amide and a ketone.

This document moves beyond simple data listing to explain the causality of the spectral signals. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of the Friedel-Crafts acylation of acetanilide.

Compound Identity[1][2][3][4]

-

IUPAC Name: N-(4-Butyrylphenyl)acetamide[1]

-

Common Name: 4'-Butyrylacetanilide

-

Molecular Formula:

-

Molecular Weight: 205.26 g/mol

Synthesis & Sample Preparation Strategy

To ensure spectral fidelity, the compound is typically synthesized via Friedel-Crafts acylation. Impurities such as unreacted acetanilide or the ortho-isomer can severely complicate NMR interpretation.

Validated Synthesis Workflow

The reaction utilizes the directing power of the acetamido group (moderately activating, ortho/para director) to install the butyryl chain. Steric hindrance at the ortho position heavily favors the para product.

Figure 1: Friedel-Crafts acylation pathway prioritizing para-regioselectivity.

Sample Preparation for Spectroscopy

-

NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6 .

-

Rationale: While

is common, DMSO-d6 is superior for amides. It disrupts intermolecular hydrogen bonding, sharpening the N-H proton signal and preventing peak broadening that can obscure aromatic splitting patterns.

-

-

IR: Prepare a KBr pellet (1-2% w/w) or use ATR (Diamond crystal).

-

Rationale: ATR is sufficient, but KBr often yields better resolution in the fingerprint region (1500–500 cm⁻¹) for distinguishing para-substitution patterns.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for confirming the para-substitution and the integrity of the alkyl chain.

Key Diagnostic Feature: The aromatic region displays a classic

H NMR Data Table (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 10.21 | Singlet (br) | 1H | NH (Amide) | Deshielded by carbonyl anisotropy and H-bonding. |

| 7.92 | Doublet ( | 2H | Ar-H (3,5) | Ortho to Ketone. Deshielded by the electron-withdrawing carbonyl ( |

| 7.70 | Doublet ( | 2H | Ar-H (2,6) | Ortho to Amide. Shielded relative to H-3,5 due to resonance donation from Nitrogen. |

| 2.89 | Triplet ( | 2H | CO-CH | |

| 2.09 | Singlet | 3H | NH-CO-CH | Methyl group of the acetamide moiety. |

| 1.63 | Sextet ( | 2H | CH | |

| 0.94 | Triplet ( | 3H | CH | Terminal methyl group. |

Infrared Spectroscopy (FT-IR)

The IR spectrum must confirm two distinct carbonyl environments.

-

Amide I Band (~1665 cm⁻¹): The carbonyl stretch of the acetamide. It appears at a lower frequency than typical ketones due to resonance with the nitrogen lone pair.

-

Ketone Carbonyl (~1680 cm⁻¹): The butyryl carbonyl. Although conjugated with the phenyl ring (which lowers frequency), it typically appears at a slightly higher wavenumber than the amide band in solid phase.

-

N-H Stretch (~3300 cm⁻¹): A broad, strong band indicating the secondary amide.

Mass Spectrometry (EI-MS)

Mass spectrometry provides molecular weight confirmation and structural fingerprinting via fragmentation. The butyryl chain allows for a specific rearrangement not seen in acetyl analogs.

Molecular Ion:

Fragmentation Logic

- -Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the propyl chain. This generates the stable acylium ion (base peak).

-

McLafferty Rearrangement: The butyryl chain possesses

-hydrogens. The carbonyl oxygen abstracts a

Figure 2: Competing fragmentation pathways in Electron Ionization (EI) MS.

MS Data Summary table[2][3][4]

| m/z (Intensity) | Fragment Identity | Mechanism |

| 205 | Molecular Ion ( | Parent molecule. |

| 177 | McLafferty Rearrangement . Loss of ethylene from butyryl chain. | |

| 163 | Loss of Ketene ( | |

| 162 | Base Peak . Acylium ion ( | |

| 120 | Loss of both acyl chains (deacetylation + debutyrylation). |

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Acetamide, N-(4-acetylphenyl)-. NIST Chemistry WebBook, SRD 69.[5] [Link] (Referenced for fragmentation patterns of homologous acetanilides).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for McLafferty rearrangement rules and amide NMR shifts).

-

PubChem. (2023). Compound Summary: N-(4-Acetylphenyl)acetamide. National Library of Medicine. [Link] (Used for comparative physicochemical data of the acetyl homolog).

Sources

N-(4-Butyrylphenyl)acetamide IUPAC name and synonyms

Technical Monograph: N-(4-Butyrylphenyl)acetamide

CAS Registry Number: 13211-00-2 Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol [1]

Executive Summary & Chemical Identity

N-(4-Butyrylphenyl)acetamide is a para-substituted acetanilide derivative characterized by the presence of an electron-donating acetamide group and an electron-withdrawing butyryl ketone moiety on a benzene ring.[1] While not a marketed pharmaceutical itself, it serves as a critical high-value intermediate (HVI) in the synthesis of complex bioactive molecules, particularly histone deacetylase (HDAC) inhibitors, kinase inhibitors, and potential anti-inflammatory agents.[1]

This monograph details the synthesis, characterization, and application of this scaffold, providing researchers with actionable protocols for its integration into drug discovery pipelines.[1]

Nomenclature & Synonyms

| Identifier Type | Name / Value |

| IUPAC Name | N-(4-Butanoylphenyl)acetamide |

| Common Name | 4'-Butyrylacetanilide |

| Synonyms | p-Acetamidobutyrophenone; p-Butyrylacetanilide; N-(4-Butyrylphenyl)acetamide |

| SMILES | CCCC(=O)C1=CC=C(C=C1)NC(=O)C |

| InChIKey | JYMFGHFNWSMPBP-UHFFFAOYSA-N (Predicted) |

Synthesis Protocols & Mechanistic Insight

The synthesis of N-(4-Butyrylphenyl)acetamide can be approached via two primary routes: Friedel-Crafts Acylation (Route A) and N-Acetylation (Route B).[1] The choice of method depends on the starting material availability and the scale of operation.[1]

Route A: Friedel-Crafts Acylation of Acetanilide (Scalable)[1]

This method utilizes the direct acylation of acetanilide.[1] However, the amide group can complex with Lewis acids, necessitating careful stoichiometry control.[1]

-

Reagents: Acetanilide, Butyryl Chloride, Aluminum Chloride (

), Carbon Disulfide ( -

Mechanism: The reaction proceeds via an electrophilic aromatic substitution.[1][2] The acetamido group is an ortho/para director.[1][2] Due to steric hindrance at the ortho position, the para isomer (4'-butyryl) is predominantly formed.[1]

Protocol:

-

Preparation: In a dry 3-neck flask equipped with a reflux condenser and drying tube, dissolve Acetanilide (1.0 eq) in dry

(or DCM for safety). -

Activation: Add anhydrous

(2.5 eq) slowly at 0°C. The excess Lewis acid is required to complex with the amide oxygen and catalyze the acylation.[1] -

Acylation: Add Butyryl Chloride (1.2 eq) dropwise over 30 minutes, maintaining temperature <5°C.

-

Reaction: Reflux the mixture for 3–5 hours until HCl evolution ceases.

-

Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

-

Purification: Extract with DCM, wash with

, dry over

Route B: N-Acetylation of 4-Aminobutyrophenone (High Purity)

This route is preferred for medicinal chemistry applications requiring high purity, as it avoids isomer separation issues inherent in Friedel-Crafts reactions.[1]

-

Reagents: 4-Aminobutyrophenone, Acetic Anhydride, Pyridine (or Triethylamine), DCM.[1][2]

-

Mechanism: Nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of acetic anhydride.[1]

Protocol:

-

Dissolution: Dissolve 4-Aminobutyrophenone (1.0 eq) in dry DCM (10 volumes) .

-

Base Addition: Add Triethylamine (1.5 eq) and cool to 0°C.

-

Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

. -

Isolation: Concentrate in vacuo to yield the product as an off-white solid.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary synthetic pathways and the divergent utility of the scaffold.

Figure 1: Convergent synthesis pathways (Route A & B) and downstream applications in medicinal chemistry.

Physicochemical Characterization

Accurate identification relies on specific spectral fingerprints.[1] The following data is derived from standard spectroscopic principles for para-disubstituted benzenes.

1H NMR Spectroscopy ( , 400 MHz)

The spectrum exhibits a classic AA'BB' splitting pattern in the aromatic region, characteristic of para-substitution.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.92 | Doublet ( | 2H | Ar-H (ortho to C=O) | Deshielded by ketone (EWG).[1] |

| 7.60 | Doublet ( | 2H | Ar-H (ortho to NHAc) | Shielded relative to ketone protons.[1] |

| 7.45 | Broad Singlet | 1H | -NH- | Amide proton (exchangeable).[1] |

| 2.90 | Triplet ( | 2H | ||

| 2.18 | Singlet | 3H | Acetyl methyl group.[1][2] | |

| 1.75 | Sextet ( | 2H | ||

| 0.98 | Triplet ( | 3H | Terminal methyl of butyryl group.[1] |

IR Spectroscopy (KBr Pellet)

-

3300 cm⁻¹: N-H stretch (Amide).[1]

-

1680 cm⁻¹: C=O stretch (Ketone, conjugated with phenyl ring).[1]

-

1665 cm⁻¹: C=O stretch (Amide I band).[1]

-

1590, 1530 cm⁻¹: Aromatic C=C and Amide II band.[1]

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile building block.[1] Its utility lies in the orthogonal reactivity of its functional groups.[1]

HDAC Inhibitor Precursor

The butyryl chain mimics the lysine side chain targeted by Histone Deacetylases.[1][2]

-

Strategy: The ketone can be reduced to an alcohol or converted to a hydroxamic acid derivative (via oxime formation or reductive amination followed by functionalization) to create zinc-binding groups (ZBG) essential for HDAC inhibition.[1]

Kinase Inhibitor Scaffold

The acetanilide moiety is a common motif in kinase inhibitors (e.g., Type II inhibitors) where the amide forms hydrogen bonds with the hinge region or the DFG-motif of the kinase ATP-binding pocket.[1][2]

-

Strategy: The butyryl group provides a lipophilic handle that can occupy the hydrophobic back pocket of the enzyme.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for acetanilides.[1]

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Avoid dust generation.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

-

First Aid:

References

-

Sigma-Aldrich. (2024).[1] Product Specification: N-(4-Butyrylphenyl)acetamide (CAS 13211-00-2).[1][2] Retrieved from [1]

-

PubChem. (2024).[1][2] Compound Summary: N-(4-Butyrylphenyl)acetamide.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Olah, G. A. (1973).[1] Friedel-Crafts Chemistry.[1] Wiley-Interscience.[1] (Authoritative text on acylation mechanisms).

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 6th Edition.[1] Wiley.[1][2] (Reference for amide resonance and electrophilic substitution).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1] Oxford University Press.[1] (Spectroscopic interpretation of aromatic ketones).

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of N-(4-Butyrylphenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of N-(4-Butyrylphenyl)acetamide (CAS No. 10041-88-0), a key chemical intermediate. A compound's melting point and thermal stability are critical parameters that influence its storage, handling, formulation, and overall quality control in research and manufacturing environments. This document outlines the theoretical basis for these properties, presents established analytical methodologies for their determination, and offers expert insights into the interpretation of the resulting data. Detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided to ensure accurate and reproducible characterization.

Introduction: The Critical Role of Thermal Analysis

N-(4-Butyrylphenyl)acetamide, also known as 4'-Butyrylacetanilide, is an organic compound whose utility in chemical synthesis and pharmaceutical development necessitates a thorough understanding of its physicochemical properties. Among the most fundamental of these are its melting point and thermal stability.

-

Melting Point is not merely a physical constant for identification; it is a sensitive indicator of purity. The presence of impurities typically depresses and broadens the melting range, making its precise determination a cornerstone of quality assessment.

-

Thermal Stability defines the temperature threshold at which a compound begins to chemically decompose.[1][2] This parameter is paramount for establishing safe processing temperatures, predicting shelf-life, and understanding potential degradation pathways that could impact the efficacy and safety of a final product.

This guide serves as a practical resource for researchers, analytical chemists, and formulation scientists, providing the necessary framework to confidently assess and interpret the thermal behavior of N-(4-Butyrylphenyl)acetamide.

Physicochemical and Thermal Properties Summary

A precise understanding of a compound's properties is foundational to its application. The key identifiers and reported thermal data for N-(4-Butyrylphenyl)acetamide are summarized below.

| Property | Value | Source |

| Chemical Name | N-(4-Butyrylphenyl)acetamide | - |

| Synonym | 4'-Butyrylacetanilide | - |

| CAS Number | 10041-88-0 | - |

| Molecular Formula | C12H15NO2 | - |

| Molecular Weight | 205.25 g/mol | - |

| Melting Point | Not explicitly found in search results | - |

Note: While a definitive melting point for N-(4-Butyrylphenyl)acetamide was not located in the initial search, this guide provides the rigorous methodology required for its experimental determination.

Methodologies for Thermal Characterization

The characterization of thermal properties is achieved through precise instrumental techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods for generating reliable data on melting and decomposition.[2][3][4]

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of pharmaceutical compounds due to its high precision and the wealth of information it provides.[3][5][6] The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak on the DSC thermogram.

Expertise in Practice: The key value of DSC is its ability to objectively determine the "onset" temperature of the melt, which is a more accurate representation of the true melting point than the "peak" temperature.[5][7] The shape of the peak also provides qualitative information about purity; pure, crystalline compounds exhibit a sharp, narrow peak, while impurities lead to a broader, more distorted peak.

This protocol is designed to ensure system suitability and data integrity, adhering to standards outlined in United States Pharmacopeia (USP) General Chapter <891>.[3]

1. Instrument Calibration & System Suitability:

- Rationale: Calibration ensures the accuracy of the instrument's temperature and enthalpy measurements. This step is non-negotiable for generating trustworthy data.

- Procedure:

- Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference standards (e.g., Indium, Tin). The calibration should be performed in the temperature range relevant to the sample's expected melting point.

- Perform a system suitability check by running a well-characterized standard (e.g., USP Acetanilide Melting Point Standard) to verify that the calibrated system provides results within the accepted range.

2. Sample Preparation:

- Rationale: Proper sample preparation is critical to avoid analytical artifacts. Using a small, representative sample ensures uniform heat transfer.

- Procedure:

- Accurately weigh 2-5 mg of N-(4-Butyrylphenyl)acetamide into a clean aluminum DSC pan.

- Gently crimp the pan with a lid. For volatile compounds, a hermetically sealed pan is required to prevent mass loss before the melting event.

3. Instrumental Analysis:

- Rationale: The heating rate affects the resolution of the thermal event. A rate of 10°C/min is standard for scouting, but slower rates may be used for higher resolution of complex transitions. An inert atmosphere prevents oxidative degradation.[5]

- Procedure:

- Place the sample pan and an empty reference pan into the DSC cell.

- Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

- Equilibrate the cell at a temperature at least 20-30°C below the expected melting point.

- Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the completion of the melting event.

- Record the heat flow as a function of temperature.

4. Data Interpretation:

- Procedure:

- Analyze the resulting thermogram using the instrument's software.

- Determine the extrapolated onset temperature of the endothermic melting peak. This is reported as the melting point.

- Integrate the peak area to determine the heat of fusion (ΔHfus).

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[1][8][9] It is an essential tool for determining the temperature at which a material begins to decompose.[1][8] A loss in mass indicates evaporation, dehydration, or, at higher temperatures, thermal decomposition.[1][9]

Expertise in Practice: TGA provides clear, quantitative evidence of thermal degradation.[2] The "onset temperature of decomposition" is a critical parameter derived from the TGA curve, indicating the start of significant mass loss. This data is vital for setting maximum temperatures for drying, milling, and other manufacturing processes to prevent the formation of degradation products.

1. Instrument Calibration & System Suitability:

- Rationale: Mass calibration ensures the microbalance is accurate, while temperature calibration ensures the furnace temperature corresponds correctly to the measured mass loss.

- Procedure:

- Perform a mass calibration using certified calibration weights.

- Perform a temperature calibration using certified magnetic standards (e.g., Curie point standards) or by verifying the melting points of pure metals in a simultaneous TGA-DSC instrument.

2. Sample Preparation:

- Rationale: A larger sample size (5-10 mg) is typically used in TGA compared to DSC to ensure the mass loss is easily and accurately detectable by the microbalance.

- Procedure:

- Tare a clean, empty TGA pan (typically platinum or alumina).

- Place 5-10 mg of N-(4-Butyrylphenyl)acetamide into the pan.

3. Instrumental Analysis:

- Rationale: The choice of atmosphere is critical. An inert nitrogen atmosphere is used to assess inherent thermal stability, while an air or oxygen atmosphere is used to evaluate oxidative stability.

- Procedure:

- Place the sample pan onto the TGA balance mechanism.

- Purge the furnace with the desired gas (e.g., Nitrogen) at a controlled flow rate (e.g., 50-100 mL/min).

- Equilibrate at a starting temperature (e.g., 30°C).

- Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a final temperature where the sample is expected to be fully decomposed (e.g., 600°C).

- Record the mass, temperature, and time.

4. Data Interpretation:

- Procedure:

- Plot the sample mass (%) versus temperature (°C).

- Determine the onset temperature of decomposition, typically defined as the temperature at which a 5% mass loss occurs or by the extrapolated onset from the derivative curve (DTG).

- Identify the temperatures associated with specific mass loss steps and the percentage of non-volatile residue remaining at the end of the experiment.

Visualization of Experimental Workflows

To ensure clarity and reproducibility, the logical flow of the thermal analysis process is presented below.

Caption: Workflow for comprehensive thermal analysis of a pharmaceutical compound.

Conclusion and Implications

The thermal characterization of N-(4-Butyrylphenyl)acetamide is a non-trivial exercise essential for its successful application in research and development. By employing rigorous, self-validating methodologies such as Differential Scanning Calorimetry and Thermogravimetric Analysis, scientists can obtain precise and reliable data on its melting point and thermal stability. This information directly informs decisions regarding material purity, process parameters, storage conditions, and formulation strategies. Adherence to the detailed protocols within this guide will empower researchers to generate high-quality data, ensuring the integrity and consistency of their work while mitigating risks associated with thermal degradation.

References

-

Veeprho Laboratories Pvt. Ltd. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

-

Lab Manager. (2024). Thermal Analysis for Drug Degradation Studies. Available at: [Link]

-

USP-NF. General Chapter <891> Thermal Analysis. Available at: [Link]

- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing Ltd. (Note: A general authoritative text, no direct URL available for the entire book).

- Suryanarayanan, R. (1995). Determination of the purity of drugs by differential scanning calorimetry (DSC). Advanced Drug Delivery Reviews, 16(2-3), 203-217. (Note: A representative journal article, specific URL may require subscription).

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

Improved Pharma. (2022). Thermogravimetric Analysis. Available at: [Link]

-

Mouras, et al. (2001). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. Thermal Analysis for Drug Degradation Studies | Lab Manager [labmanager.com]

- 3. uspbpep.com [uspbpep.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. veeprho.com [veeprho.com]

- 9. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to the Purity Analysis of N-(4-Butyrylphenyl)acetamide

Foreword: The Imperative of Purity in Chemical Synthesis and Development

In the landscape of pharmaceutical research and chemical development, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe science. N-(4-Butyrylphenyl)acetamide, a substituted acetanilide, represents a class of molecules often utilized as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of even trace-level impurities—be they unreacted starting materials, isomeric by-products, or degradation products—can profoundly impact the yield, stereochemistry, and toxicological profile of subsequent synthetic steps.

This guide eschews a generic, templatized approach. Instead, it is structured to provide a logical and practical framework for the analytical scientist tasked with establishing the purity of N-(4-Butyrylphenyl)acetamide. We will delve into the predictive identification of potential impurities based on synthetic pathways and subsequently detail the orthogonal analytical methodologies required for their detection, quantification, and ultimate control. This document is intended not as a rigid protocol but as an expert-driven guide to developing a robust, self-validating system for purity analysis.

The Impurity Landscape: A Predictive Approach

A trustworthy analytical strategy begins not at the instrument, but with a thorough understanding of the molecule's synthetic heritage. The likely impurities in a batch of N-(4-Butyrylphenyl)acetamide are primarily dictated by its manufacturing route. A common and efficient synthesis is the Friedel-Crafts acylation of N-phenylacetamide (acetanilide).

From this pathway, we can logically predict several classes of impurities:

-

Process-Related Impurities:

-

Starting Materials: Unreacted N-phenylacetamide or butyryl chloride.

-

Isomeric By-products: The primary directive effect of the acetamido group is para-substitution; however, small quantities of the ortho-isomer, N-(2-Butyrylphenyl)acetamide, can form. Inadequate temperature control can exacerbate this.

-

Over-acylation Products: Though less likely, reaction at other sites on the molecule could occur under harsh conditions.

-

-

Degradation Products:

-

Hydrolysis: The amide linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-aminobutyrophenone.

-

This predictive exercise is crucial as it informs the development of analytical methods with the required specificity to resolve the target compound from its most likely contaminants.

Caption: Predicted impurity pathways in the synthesis of N-(4-Butyrylphenyl)acetamide.

The Workhorse of Purity: Reversed-Phase HPLC

For the separation and quantification of non-volatile organic molecules, High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard. A reversed-phase method is ideally suited for N-(4-Butyrylphenyl)acetamide, leveraging partitioning between a non-polar stationary phase and a polar mobile phase to achieve separation.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its long alkyl chains provide substantial hydrophobicity, ensuring adequate retention of the butyrylphenyl moiety. The goal is to achieve a retention factor (k') between 2 and 10 for the main peak, which provides a robust separation window for earlier and later eluting impurities.

-

Mobile Phase: A gradient elution using water and a water-miscible organic solvent (typically acetonitrile or methanol) is essential. A gradient is superior to an isocratic method here because of the diverse polarity of potential impurities—from the more polar hydrolysis product to the potentially less polar isomeric by-products. Acetonitrile is often preferred for its lower viscosity and UV transparency.

-

Mobile Phase Modifier: The addition of a small amount of acid, such as 0.1% formic acid, is critical. It serves two purposes: 1) It protonates any free silanol groups on the silica backbone of the stationary phase, preventing peak tailing of the basic amide group. 2) It ensures consistent ionization of the analyte and impurities, leading to sharp, reproducible peaks.[1][2]

-

Detection: The aromatic ring in N-(4-Butyrylphenyl)acetamide provides strong UV absorbance. A diode-array detector (DAD) is highly recommended over a simple UV detector. A DAD captures the entire UV spectrum at each point in the chromatogram, enabling peak purity analysis and offering clues to the identity of unknown peaks by comparing their spectra. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for maximum sensitivity.

Detailed Experimental Protocol: HPLC Purity Method

This protocol represents a robust starting point that must be validated according to International Council for Harmonisation (ICH) guidelines.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 254 nm (or determined λmax) with DAD spectral acquisition from 200-400 nm |

| Injection Volume | 5 µL |

-

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

| 25.0 | 90 | 10 |

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of N-(4-Butyrylphenyl)acetamide reference standard and dissolve in a 1:1 mixture of acetonitrile and water (diluent) to a final concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) in the same diluent.

-

Ensure all solutions are fully dissolved and filter through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Peak purity should be assessed using the DAD software to ensure the main peak is spectrally homogeneous.

-

Caption: Standard workflow for HPLC-based purity analysis.

Orthogonal Methods for a Complete Profile

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a self-validating system.

A. Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: The synthesis and purification of N-(4-Butyrylphenyl)acetamide will invariably involve organic solvents. Regulatory bodies mandate strict control over these residual solvents due to their potential toxicity.[1] Headspace Gas Chromatography coupled with a Mass Spectrometer (HS-GC-MS) is the definitive technique for this analysis, as it allows for the detection of volatile compounds without injecting the non-volatile API onto the GC column.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector.

-

-

GC-MS Conditions:

| Parameter | Recommended Condition |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent) |

| Carrier Gas | Helium, constant flow of 1.2 mL/min |

| Oven Program | Initial 40°C for 5 min, ramp 10°C/min to 240°C, hold for 5 min |

| Injector Temp. | 250°C |

| MS Transfer Line | 250°C |

| MS Ion Source | 230°C |

| Mass Range | m/z 35-350 |

-

Headspace Parameters:

| Parameter | Recommended Condition |

| Vial Equilibration Temp. | 80 °C |

| Vial Equilibration Time | 20 min |

| Loop Temp. | 90 °C |

| Transfer Line Temp. | 100 °C |

-

Sample Preparation:

-

Accurately weigh ~100 mg of the N-(4-Butyrylphenyl)acetamide sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) that will not interfere with the analysis.

-

Seal the vial immediately. Prepare a blank (DMSO only) and a standard solution containing known amounts of expected solvents.

-

B. Structural Confirmation and Identification by NMR and MS

Rationale: While chromatography separates components, spectroscopy identifies them. For an unambiguous confirmation of the primary material's identity and the structural elucidation of unknown impurities, Mass Spectrometry and Nuclear Magnetic Resonance are indispensable.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of each eluting peak. The fragmentation pattern observed in the mass spectrum offers a "fingerprint" that can confirm the structure of the main compound and help identify impurities. For N-(4-Butyrylphenyl)acetamide (MW: 205.26 g/mol ), one would expect to see a prominent molecular ion peak at m/z 206 [M+H]⁺ in positive ion mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information.[3] It is a primary tool for confirming that the synthesized molecule is indeed the correct isomer and structure.

-

¹H NMR Prediction for N-(4-Butyrylphenyl)acetamide:

-

Aromatic Protons: Two doublets around 7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

-

Amide Proton (NH): A broad singlet, typically >8.5 ppm.

-

Acetyl Protons (CH₃CO): A sharp singlet around 2.1 ppm, integrating to 3H.

-

Butyryl Protons (CH₂CH₂CH₃): A triplet near 2.9 ppm (α-CH₂), a sextet near 1.7 ppm (β-CH₂), and a triplet near 0.9 ppm (γ-CH₃), integrating to 2H, 2H, and 3H respectively.

-

-

Any significant deviation from this pattern would indicate the presence of impurities or an incorrect structure.

-

C. Water Content by Karl Fischer Titration

Rationale: Water is a common impurity that can affect the stability and stoichiometry of a compound. Karl Fischer titration is an exceptionally sensitive and specific method for water determination and is considered the industry standard.[1] A typical acceptance criterion for a solid API would be ≤ 0.5% water.

Integrated Quality Control Strategy

A robust purity analysis is not a single experiment but a holistic workflow. Each technique provides a unique piece of the puzzle, and together they create a high-confidence assessment of the material's quality.

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

The purity analysis of N-(4-Butyrylphenyl)acetamide, or any chemical entity in the development pipeline, must be a scientifically rigorous and multi-faceted endeavor. By starting with a predictive understanding of potential impurities and employing a suite of orthogonal analytical techniques—led by HPLC for related substances and complemented by GC-MS, NMR, MS, and Karl Fischer titration—a complete and trustworthy picture of the compound's quality can be established. This approach ensures that the material meets the exacting standards required for its intended application, safeguarding the integrity of future research and development.

References

- BenchChem. (n.d.). n-[4-(dimethylamino)phenyl]acetamide purity and quality standards.

- BenchChem. (n.d.). How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide.

- ResearchGate. (n.d.). Schematic representation of acetamide formation.

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

- SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.

- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- Google Patents. (2010). Method and assays for quantitation of acetamide in a composition.

- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.

- ResearchGate. (n.d.). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.

- SlidePlayer. (n.d.). NMR SPECTROSCOPY.

Sources

In Silico ADMET Profiling of N-(4-Butyrylphenyl)acetamide: A Computational Framework

Executive Summary

This technical guide provides a rigorous framework for the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N-(4-Butyrylphenyl)acetamide (CAS: 13211-00-2). Also known as 4'-acetamidobutyrophenone, this compound represents a structural hybrid of an acetanilide (similar to paracetamol) and a butyrophenone.

The following protocol leverages industry-standard algorithms—specifically SwissADME , pkCSM , and ProTox-II —to generate a predictive bioactivity profile. This guide is designed to empower researchers to replicate these data streams for early-stage lead optimization and impurity qualification.

Chemical Identity & Structural Preparation

Accurate in silico prediction requires precise molecular encoding. The presence of the butyryl group (a ketone chain) rather than a butyl group (an alkane) significantly alters the hydrogen bond acceptor count and polarity.

Molecular Specifications

| Property | Value |

| IUPAC Name | N-(4-Butanoylphenyl)acetamide |

| Common Name | 4'-Acetamidobutyrophenone |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)NC(C)=O |

| InChIKey | GDQKURDANTWHBA-UHFFFAOYSA-N |

Critical Protocol Step: Always verify the SMILES string before submission. A common error is confusing the butyryl moiety (C=O) with a butyl chain, which leads to false lipophilicity calculations.

Physicochemical Profiling (The Lipinski Space)

Before assessing biological interaction, we must define the physicochemical boundaries. Using the SwissADME engine, we evaluate the compound against the Lipinski Rule of Five (Ro5) to determine oral drug-likeness.

Predicted Physicochemical Parameters

| Parameter | Predicted Value | Interpretation |

| Consensus LogP | 1.8 – 2.2 | Optimal. Well within the range for oral bioavailability (LogP < 5). |

| H-Bond Donors | 1 (Amide NH) | Pass. (Limit < 5). |

| H-Bond Acceptors | 2 (Amide CO, Ketone CO) | Pass. (Limit < 10). |

| Rotatable Bonds | 4 | Flexible. Suggests good conformational adaptability for binding. |

| TPSA | ~46.17 Ų | High Absorption. TPSA < 140 Ų correlates with high passive permeability. |

Expert Insight: The Topologic Polar Surface Area (TPSA) of ~46 Ų combined with a LogP near 2.0 places this molecule in the "sweet spot" for both Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.

ADME Profiling: The Pharmacokinetic Core

This section details the predicted biological fate of the molecule using graph-based signatures from pkCSM .[1]

A. Absorption[4][5][6]

-

Caco-2 Permeability: Predicted to be High (>0.90 log cm/s). The molecule is small and lipophilic.

-

Intestinal Absorption (Human): Predicted >90% .

-

P-glycoprotein (P-gp) Substrate: Unlikely . Most small acetanilides traverse membranes via passive diffusion rather than active transport.

B. Distribution[2][5][7][8]

-

Blood-Brain Barrier (BBB): Permeant .

-

Rationale: The "BOILED-Egg" model (SwissADME) places this compound in the yellow yolk (BBB permeant) due to its low polarity and moderate lipophilicity.

-

-

Volume of Distribution (VDss): Moderate. It is likely to distribute into tissues rather than remaining confined to plasma.

C. Metabolism (CYP450 Interaction)

The metabolic liability is the most critical risk factor for this structure.

-

CYP1A2 Substrate: Yes . Planar aromatic amides are classic substrates for CYP1A2.

-

CYP2E1 Substrate: Possible . Similar to acetaminophen, there is a risk of oxidation leading to reactive intermediates (e.g., quinone imines), though the butyryl group may sterically hinder this pathway compared to paracetamol.

-

CYP Inhibition: Unlikely to be a potent inhibitor of major isoforms (2D6, 3A4), suggesting a low risk of causing drug-drug interactions (DDI).

D. Excretion[5][9]

-

Renal Clearance: Predicted to be moderate. The compound will likely undergo Phase II conjugation (glucuronidation/sulfation at the amide nitrogen after hydrolysis or direct oxidation) before excretion.

Toxicity Assessment (ProTox-II Framework)

Using ProTox-II , which utilizes fragment-based propensity models, we evaluate the safety profile.[2]

Toxicity Endpoints

| Endpoint | Prediction | Confidence | Mechanism / Structural Alert |

| Acute Toxicity (LD50) | Class 4 (300 < LD50 ≤ 2000 mg/kg) | High | Analogy to acetanilide derivatives. |

| Hepatotoxicity | Active | Moderate | Potential for bioactivation to reactive metabolites (quinone imine species). |

| Mutagenicity (Ames) | Inactive | High | Lack of nitro groups or direct alkylating agents. |

| Carcinogenicity | Inactive | Moderate | No immediate structural alerts for genotoxic carcinogenicity. |

Toxicological Context: The primary concern for N-(4-Butyrylphenyl)acetamide is hepatotoxicity . The structural similarity to other aniline derivatives suggests that at high doses, saturation of Phase II pathways could lead to oxidative stress.

Experimental Workflow Protocols

To replicate these predictions, follow this standardized in silico workflow.

Protocol A: SwissADME (Physicochemistry & Bioavailability)

-

Access: Navigate to http://www.swissadme.ch/

-

Input: Enter the SMILES: CCCC(=O)C1=CC=C(C=C1)NC(C)=O

-

Execution: Click "Run".

-

Analysis:

-

Check the Bioavailability Radar (ensure the red line is within the pink zone).

-

Inspect the BOILED-Egg chart.[3] If the dot is in the Yellow region, it is BBB permeant. If in the White region, it is GI absorptive only.

-

Protocol B: pkCSM (ADME Specifics)

-

Access: Navigate to http://biosig.unimelb.edu.au/pkcsm/prediction

-

Input: Select "SMILES" and paste the string.

-

Mode: Select "ADMET" (comprehensive).

-

Key Output Review:

Protocol C: ProTox-II (Toxicity Deep Dive)

-

Access: Navigate to https://tox-new.charite.de/protox_II/

-

Input: Paste SMILES.

-

Analysis: Focus on the Toxicity Model Report . Look for "Active" flags in the Organ Toxicity section, specifically for the Liver.

Visualizations

Figure 1: The In Silico Predictive Workflow

This diagram outlines the logical flow of data generation, from molecular entry to risk stratification.

Caption: Logical workflow for stratifying N-(4-Butyrylphenyl)acetamide properties using multi-engine consensus.

Figure 2: Predicted Metabolic Fate & Toxicity Logic

A decision tree illustrating the potential metabolic activation pathways relevant to acetanilide derivatives.

Caption: Predicted metabolic pathways highlighting the bifurcation between stable excretion and potential bioactivation.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[6][7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][6][7][8] Scientific Reports, 7, 42717.[3][6][7] [Link]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[9] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[9] [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[2][10] Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

OECD. (2007).[11] Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models. OECD Series on Testing and Assessment, No. 69. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 5. tandfonline.com [tandfonline.com]

- 6. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 7. Daina, A., Michielin, O. and Zoete, V. (2017) SwissADME A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Report, 7, Article No. 42717. - References - Scientific Research Publishing [scirp.org]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Prediction of Pharmacokinetic Properties of Compounds in Hemigraphis alternata (Burm.F.) T. Ander Leaves Using pkCSM | Yeni | Indonesian Journal of Chemistry [journal.ugm.ac.id]

- 10. academic.oup.com [academic.oup.com]

- 11. Validation of QSAR models for legislative purposes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-Acylated Aromatic Compounds: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary: N-acylated aromatic compounds, characterized by an amide linkage to an aromatic ring, represent a cornerstone of modern organic and medicinal chemistry. The inherent stability and unique electronic properties of the amide bond, combined with the diverse functionalities of aromatic systems, make this class of molecules indispensable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Approximately 25% of all pharmaceuticals on the market contain at least one amide unit, highlighting the profound impact of this functional group.[2] This guide provides an in-depth exploration of N-acylated aromatic compounds, designed for researchers, scientists, and drug development professionals. It delves into the causality behind synthetic choices, offers detailed experimental protocols, outlines robust characterization techniques, and examines their pivotal role in drug discovery, with a focus on mechanism of action and structure-activity relationships.

Introduction to N-Acylated Aromatic Compounds

The Amide Bond in an Aromatic Context

The N-acylated aromatic compound is defined by a carbonyl group bonded directly to a nitrogen atom, which is, in turn, a substituent on an aromatic ring (an N-aryl amide). This arrangement creates a planar, resonance-stabilized system where the lone pair of electrons on the nitrogen atom is delocalized into both the carbonyl group and the aromatic π-system. This delocalization has profound chemical consequences:

-

Reduced Basicity: The nitrogen atom is significantly less basic than that of an aliphatic amine, as its lone pair is less available for protonation.

-

Modified Ring Reactivity: The acylamino group (-NHCOR) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. However, its activating effect is more moderate than that of an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl. Following N-acylation, aromatic amines exhibit a reactivity pattern more akin to alkylaromatic compounds.[3]

-

Structural Rigidity: The partial double-bond character of the C-N bond restricts rotation, imparting a rigid, planar geometry that is crucial for specific binding interactions with biological targets like enzymes and receptors.[4]

Significance in Medicinal Chemistry and Pharmaceutical Sciences

The N-aryl amide linkage is a privileged scaffold in drug design. Aromatic rings provide a stable three-dimensional structure and can engage in crucial non-covalent interactions, such as π-stacking, with biological targets.[4] The amide group itself is an excellent hydrogen bond donor and acceptor, further enhancing binding affinity.

Furthermore, these compounds significantly influence a drug's pharmacokinetic profile.[4] The lipophilic nature of the aromatic ring can enhance bioavailability by promoting absorption across cell membranes, while the entire moiety's metabolic stability is a key consideration for medicinal chemists.[4] From antibiotics like Penicillin to antituberculars like Pyrazinamide, the N-acyl group is integral to the therapeutic activity of countless drugs.[2]

Synthetic Strategies for N-Acylation

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. The choice of methodology depends on factors such as substrate reactivity, functional group tolerance, and desired process scale, with a growing emphasis on sustainable and efficient "green" chemistry principles.

Foundational Principles: The Nucleophilic Acyl Substitution Mechanism

The core of N-acylation is a nucleophilic acyl substitution reaction. The nitrogen atom of the aromatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group to yield the final amide product.

Caption: General workflow for N-acylation via nucleophilic substitution.

Classical Methodologies: Acyl Halides and Anhydrides

The most traditional and widely used methods involve reacting an aromatic amine with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride.[2]

Causality Behind Experimental Choices:

-

Acylating Agent Reactivity: Acyl chlorides are generally more reactive than anhydrides, leading to faster reaction times. However, they produce corrosive hydrogen chloride (HCl) as a byproduct.

-

Role of a Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is often added. Its purpose is twofold: to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the equilibrium towards the product, and to prevent protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol 1: Classical N-Acetylation of Aniline

This protocol details a standard laboratory procedure for the acetylation of aniline using acetic anhydride.

Materials:

-

Aniline (1.0 equiv.)

-

Acetic Anhydride (1.1 equiv.)

-

Glacial Acetic Acid (as solvent)

-

Ice-cold water

-

Magnetic stirrer, round-bottom flask, dropping funnel, Buchner funnel assembly.

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve aniline (5.0 g, 53.7 mmol) in 20 mL of glacial acetic acid. Place the flask in an ice bath on a magnetic stirrer.

-

Addition: Add acetic anhydride (5.7 mL, 60.2 mmol) dropwise to the cooled, stirring solution over 10 minutes. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.

-

Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring vigorously. The product, acetanilide, is sparingly soluble in cold water and will precipitate out as a white solid. This step is crucial for separating the product from the water-soluble acetic acid solvent and byproduct.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold water (2x 25 mL) to remove any residual acid.

-

Purification: The crude acetanilide can be purified by recrystallization from hot water to yield pure, crystalline product. Dry the final product in a desiccator.

Modern and Sustainable Approaches

While classical methods are robust, they often suffer from drawbacks like harsh reagents and corrosive byproducts. Modern research focuses on greener, more efficient alternatives.

Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes.[2][5] This is due to efficient and direct heating of the polar reactants and solvents.

Benzotriazole Chemistry: N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for amines in water, a green solvent.[2] The reaction is often clean, high-yielding, and can be performed at room temperature or with gentle microwave heating.[2]

Experimental Protocol 2: Microwave-Assisted N-Acylation in Water using Benzotriazole Chemistry [2]

This protocol describes a green synthesis of an N-aryl amide using a pre-formed N-acylbenzotriazole.

Materials:

-

Aromatic amine (e.g., p-toluidine) (1.0 equiv.)

-

N-benzoylbenzotriazole (1.0 equiv.)

-

Water (3 mL)

-

Microwave synthesizer, 10 mL microwave vial, magnetic stir bar.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, combine p-toluidine (107 mg, 1.0 mmol), N-benzoylbenzotriazole (223 mg, 1.0 mmol), and 3 mL of deionized water. Add a magnetic stir bar.

-

Microwave Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 50°C (power output approx. 20 W) for 15 minutes with stirring.[2] The choice of a low temperature highlights the mildness of the conditions.

-

Workup: After the reaction, cool the vial to room temperature. The product will typically precipitate from the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with water to remove the benzotriazole byproduct, which is water-soluble upon pH adjustment.[2]

-

Drying: Dry the product under vacuum. In most cases, the isolated product is of high purity without the need for further chromatographic purification.[2]

Structural Characterization and Analysis

Unambiguous characterization of N-acylated aromatic compounds is critical to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Signatures

The unique structural features of N-aryl amides give rise to characteristic signals in various spectroscopic analyses.

| Technique | Feature | Typical Range / Observation | Rationale |

| FT-IR | Amide I Band (C=O stretch) | 1650-1700 cm⁻¹ (strong) | The carbonyl stretch is a prominent and highly diagnostic absorption for the amide group. |

| Amide II Band (N-H bend) | 1510-1570 cm⁻¹ | This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. | |

| N-H Stretch | 3200-3400 cm⁻¹ (moderate) | Indicates the presence of the N-H bond of a secondary amide. | |

| ¹H NMR | Amide Proton (N-H) | δ 7.5 - 10.5 ppm (broad singlet) | The proton is deshielded by the adjacent carbonyl and aromatic ring. Its broadness is due to quadrupole broadening and potential hydrogen bonding.[2] |

| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm | The exact chemical shifts are influenced by the substitution pattern on the aromatic ring. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 175 ppm | The carbonyl carbon is significantly deshielded and provides a clear diagnostic signal for the amide group.[2] |

| Aromatic Carbons (Ar-C) | δ 110 - 150 ppm | The carbons of the aromatic ring appear in their characteristic region. |

Data synthesized from sources.[2][5][6]

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the synthesized compound. A sharp, single peak under various detection wavelengths indicates a high degree of purity.[7]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺), confirming that the desired acylation has occurred.[2]

The Role of N-Acylated Aromatic Compounds in Drug Development

The N-aryl amide motif is not merely a structural linker but an active participant in defining the biological activity of a molecule.

Case Study: N-Acylated Compounds as Covalent Enzyme Inhibitors

Many drugs exert their therapeutic effect by inhibiting enzymes. Covalent inhibitors form a stable, irreversible bond with a key residue in the enzyme's active site, leading to potent and long-lasting inhibition. N-acylated compounds, particularly those containing strained rings or reactive groups, can act as acylating agents that covalently modify nucleophilic residues (e.g., serine, cysteine, histidine) in an enzyme's active site.[8]

Mechanism of Action: Methionine Aminopeptidase 2 (MetAP2) Inhibition MetAP2 is an enzyme crucial for the post-translational modification of proteins and is a validated target for anti-cancer and anti-parasitic drugs.[9] Natural products like fumagillin and ovalicin are potent covalent inhibitors of MetAP2. Their mechanism involves a key N-acylated structure where an electrophilic epoxide ring is poised for attack.[9] The nucleophilic His231 residue in the MetAP2 active site attacks the epoxide, forming a permanent covalent bond and inactivating the enzyme.[9] This provides a clear example of how an acylated scaffold can be engineered to achieve targeted, irreversible enzyme inhibition.

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemcess.com [chemcess.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acylating agents as enzyme inhibitors and understanding their reactivity for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

HPLC method development for N-(4-Butyrylphenyl)acetamide quantification

Application Note: High-Performance Liquid Chromatography Strategy for the Quantification of N-(4-Butyrylphenyl)acetamide

Introduction & Scope

N-(4-Butyrylphenyl)acetamide (also referred to as 4-Acetamidobutyrophenone) is a structural analog of Acetaminophen (Paracetamol) and a critical intermediate in the synthesis of various aryl-ketone pharmaceuticals. Unlike its more polar relative, Paracetamol, the presence of a butyryl side chain imparts significant lipophilicity to the molecule, altering its chromatographic behavior and solubility profile.

This guide details a robust, self-validating HPLC protocol for the quantification of N-(4-Butyrylphenyl)acetamide. It addresses the specific challenge of separating this neutral amide from potential hydrolytic degradants (e.g., 4-butyrylaniline) and synthesis precursors.

Target Audience: Analytical Chemists, QC Specialists, and Process Development Scientists.

Physicochemical Profiling & Method Logic

To develop a "Right First Time" method, we must first understand the molecule's interaction with the stationary phase.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Ac-NH-Ph-CO-C3H7 | Aromatic core with a neutral amide and a lipophilic ketone tail. |

| LogP | ~1.8 – 2.1 | Moderately lipophilic. Requires higher organic strength than Paracetamol (LogP ~0.46) for elution. |

| pKa | ~14 (Amide N-H) | The molecule remains neutral across the standard HPLC pH range (2–8). |

| UV Max | ~245–260 nm | Strong absorbance due to the conjugated phenone system. |

| Critical Impurity | 4-Butyrylaniline | Basic (pKa ~4-5). Will be ionized at low pH. |

The Separation Strategy (Graphviz Diagram)

The following logic flow illustrates the mechanistic choices made for this protocol.

Figure 1: Mechanistic separation strategy ensuring resolution between the neutral parent compound and basic impurities.

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with Binary/Quaternary Pump, Autosampler, and Column Oven.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | Standard lipophilic retention. End-capping prevents tailing of the amide group. |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4) | Low pH ensures sharp peaks and ionizes basic impurities to prevent co-elution. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and UV cutoff than Methanol; provides better selectivity for phenones. |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Wavelength | 254 nm (Bandwidth 4 nm) | Optimal sensitivity for the aromatic ketone chromophore. |

| Injection Vol. | 10 µL | Prevents column overload while ensuring LOQ. |

| Temp. | 30°C | Improves mass transfer and retention time reproducibility. |

Gradient Program

A gradient is recommended over isocratic flow to prevent the build-up of highly lipophilic dimers or synthesis byproducts on the column.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 85 | 15 | Initial equilibration |

| 2.0 | 85 | 15 | Isocratic hold for polar impurities |

| 12.0 | 20 | 80 | Linear ramp to elute Target |

| 15.0 | 20 | 80 | Wash lipophilic residues |

| 15.1 | 85 | 15 | Return to initial |

| 20.0 | 85 | 15 | Re-equilibration |

Standard & Sample Preparation

Caution: N-(4-Butyrylphenyl)acetamide may be an irritant. Wear PPE.

-

Diluent: 50:50 Water:Acetonitrile. (Matches the midpoint of the gradient to prevent solvent shock).

-

Stock Solution (1.0 mg/mL):

-

Weigh 100 mg of Standard into a 100 mL volumetric flask.

-

Add 60 mL Acetonitrile and sonicate for 5 mins (ensure complete dissolution).

-

Dilute to volume with Water.

-

-

Working Standard (50 µg/mL):

-

Transfer 5.0 mL of Stock Solution into a 100 mL flask.

-

Dilute to volume with Diluent.

-

Method Validation Strategy (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be assessed.

Specificity (Forced Degradation)

You must prove the method can distinguish the drug from its breakdown products.

-

Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.

-